molecular formula C11H12ClN3O4S2 B2417966 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea CAS No. 946203-44-7

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea

Cat. No. B2417966
CAS RN: 946203-44-7
M. Wt: 349.8
InChI Key: ONRDULAKFFGHST-UHFFFAOYSA-N
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Description

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative with a chloro and nitro group attached to its aromatic ring. It has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

  • DNA Interaction and Biological Activities : Nitrosubstituted acyl thioureas, including compounds similar to the specified chemical, have been synthesized and shown to interact with DNA. These interactions have been studied using techniques like cyclic voltammetry and UV-vis spectroscopy. Furthermore, these compounds exhibit antioxidant, cytotoxic, antibacterial, and antifungal activities, making them potential candidates for anti-cancer research (Tahir et al., 2015).

  • Computational and Experimental Analysis : Thiourea derivatives have been subjected to both computational and experimental analyses. This includes studying their vibrational modes, molecular electrostatic potential, and noncovalent interactions. Such studies provide insights into the molecular stability and reactivity of these compounds, which can be crucial for designing drugs and materials (Bielenica et al., 2020).

  • Synthesis and Characterization of Thiourea Derivatives : New nitro substituted thioureas and their copper complexes have been synthesized and characterized. This research is significant in understanding the DNA binding potencies and free radical scavenging activities of these compounds (Patujo et al., 2015).

  • Chromogenic Sensor for Anion Detection : Novel chromogenic thiourea-based sensors, including compounds with nitrophenyl groups, have been developed. These sensors are capable of detecting fluoride and cyanide anions in both organic and aqueous media, indicating their potential use in environmental monitoring and chemical analysis (Kumar et al., 2010).

  • Antimicrobial and Computational Characterization : Thiourea derivatives, including those with chloro-substituents, have been synthesized and characterized for their antimicrobial properties. These compounds have been analyzed using various spectroscopic techniques and X-ray diffraction, contributing to our understanding of their potential as antimicrobial agents (Atis et al., 2012).

  • Synthesis and Properties of Polyimides : Research has been conducted on the synthesis of polyimides using compounds like 1,4-phenylene bis((E)-1-(4-chloro-3-aminobenzylidene) thiourea), demonstrating their solubility and thermal stability. This has implications for material science and engineering applications (Kausar et al., 2010).

properties

IUPAC Name

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O4S2/c12-9-5-21(18,19)6-10(9)14-11(20)13-7-1-3-8(4-2-7)15(16)17/h1-4,9-10H,5-6H2,(H2,13,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRDULAKFFGHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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